

Physical and chemical properties of Dicyclohexyl phthalate

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Dicyclohexyl Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl phthalate (DCHP), a high-production-volume chemical, is primarily utilized as a plasticizer in a variety of polymer applications. Its widespread use and potential for human exposure have prompted significant research into its physical, chemical, and toxicological properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of DCHP, detailed experimental protocols for their determination, and an exploration of its known biological interactions, particularly concerning metabolic and signaling pathways relevant to drug development and toxicology.

Chemical Identity and Physical Properties

Dicyclohexyl phthalate is the diester of phthalic acid and cyclohexanol.[1] It is a white, granular solid with a faint, aromatic odor at room temperature.[1]

Table 1: Chemical Identifiers for Dicyclohexyl Phthalate



Identifier	Value
IUPAC Name	dicyclohexyl benzene-1,2-dicarboxylate[1]
Synonyms	DCHP, Phthalic acid dicyclohexyl ester, Ergoplast FDC, Unimoll 66[1][2]
CAS Number	84-61-7[1]
Molecular Formula	C20H26O4[1]
Molecular Weight	330.42 g/mol [3]
Chemical Structure	C ₆ H ₄ (COOC ₆ H ₁₁) ₂ [1]

Table 2: Physicochemical Properties of Dicyclohexyl Phthalate

Property	Value
Melting Point	63-67 °C[4][5]
Boiling Point	222-228 °C at 4 mmHg (0.53 kPa)[6]
Density	1.383 g/cm³ at 20 °C[1][6]
Vapor Pressure	8.69 x 10 ⁻⁷ mmHg at 25 °C[1]
Water Solubility	1.015 - 4.0 mg/L at 20-24 °C[1][7]
Octanol-Water Partition Coefficient (log Kow)	5.6 (calculated)[1]
Flash Point	180-190 °C (closed cup)[1]

Chemical Properties and Reactivity

DCHP is a stable compound under normal storage conditions.[1] It is incompatible with strong oxidizing agents, acids, and bases.[7] When heated to decomposition, it can emit acrid smoke and irritating vapors, with thermal decomposition products including cyclohexanol, cyclohexyl ether, phthalic anhydride, and cyclohexyl benzoate.[1][8]

Synthesis



Dicyclohexyl phthalate is commercially produced by the esterification of phthalic anhydride with cyclohexanol.[9] This reaction is typically catalyzed by an acid, such as sulfuric acid, and may be carried out in the presence of a solvent like toluene at elevated temperatures.[10] An alternative synthesis route involves the transesterification of dimethyl phthalate with cyclohexanol using an organotin catalyst.[7]

Hydrolysis

DCHP can be hydrolyzed to its monoester, monocyclohexyl phthalate (MCHP), and subsequently to phthalic acid.[11] This hydrolysis can be catalyzed by enzymes present in various tissues, including the liver and intestines.[9][11] The rate of hydrolysis can vary between species.[9] While not expected to undergo significant hydrolysis under typical environmental conditions, this process is a key step in its metabolism in biological systems.[4] [12]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of **Dicyclohexyl phthalate**, primarily based on OECD guidelines for the testing of chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point of DCHP can be determined using the capillary method with a liquid bath or a metal block apparatus.[1][13]

Methodology:

- Sample Preparation: A small amount of finely powdered, dry DCHP is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of approximately 3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a constant and slow rate (e.g., 1 °C/min) near the expected melting point.



• Observation: The temperatures at which the first signs of melting are observed and at which the substance is completely molten are recorded to define the melting range.

Boiling Point Determination (OECD Guideline 103)

Due to its high boiling point at atmospheric pressure, the boiling point of DCHP is typically determined under reduced pressure.[14][15]

Methodology (Dynamic Method):

- Apparatus: A dynamic boiling point apparatus is used, which allows for the precise control of pressure.
- Procedure: The pressure in the apparatus is set to a specific value (e.g., 4 mmHg). The sample is heated, and the temperature at which the vapor pressure of the substance equals the applied pressure (indicated by a constant boiling temperature) is recorded.

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of a low-volatility substance like DCHP can be determined using the gas saturation method.[16][17]

Methodology:

- Principle: A stream of inert gas is passed through or over the substance at a known flow rate and temperature, becoming saturated with the vapor of the substance.
- Trapping and Analysis: The vapor is then trapped, and the amount of substance transported by the gas is determined analytically (e.g., by gas chromatography).
- Calculation: The vapor pressure is calculated from the mass of the substance and the volume of the gas passed through.

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for determining the water solubility of DCHP.[3][12][18]

Methodology:



- Equilibration: An excess amount of DCHP is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation).
- Phase Separation: The mixture is centrifuged or filtered to separate the solid DCHP from the aqueous solution.
- Analysis: The concentration of DCHP in the clear aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 117)

The HPLC method is a common and reliable technique for determining the log Kow of compounds like DCHP.[6][9][11]

Methodology:

- Principle: The retention time of the substance on a reversed-phase HPLC column is measured. This retention time is correlated with the substance's hydrophobicity.
- Calibration: A calibration curve is generated using reference compounds with known log Kow values.
- Measurement: DCHP is injected onto the column, and its retention time is determined.
- Calculation: The log Kow of DCHP is calculated by interpolating its retention time on the calibration curve.

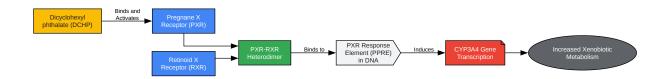
Biological Interactions and Signaling Pathways

Dicyclohexyl phthalate is known to interact with several biological pathways, acting as an endocrine-disrupting chemical. Its effects are primarily mediated through its interaction with nuclear receptors.

Pregnane X Receptor (PXR) Activation



DCHP has been identified as a potent agonist of the Pregnane X Receptor (PXR), a key nuclear receptor involved in the metabolism and detoxification of xenobiotics.[19][20][21] Activation of PXR by DCHP can lead to the induction of cytochrome P450 enzymes, such as CYP3A4, which are involved in drug metabolism.[22][23] This interaction is a critical consideration in drug development, as it can lead to drug-drug interactions.



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DCHP-mediated activation of the Pregnane X Receptor (PXR) signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Some studies suggest that phthalates, as a class, can interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR α and PPAR γ .[24][25] These receptors are involved in lipid metabolism, inflammation, and cellular differentiation. The interaction of DCHP with PPAR signaling pathways may contribute to its effects on lipid homeostasis.[25][26]

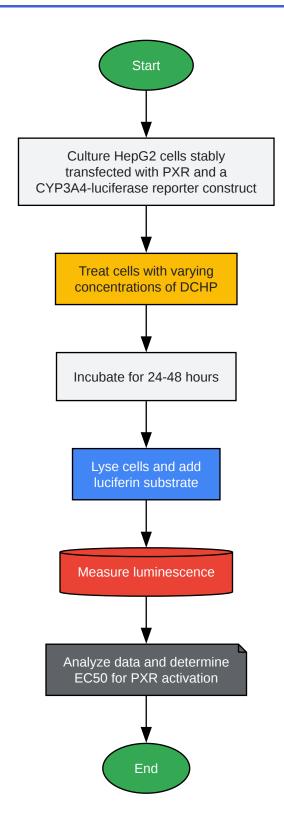
Steroidogenesis

Phthalates have been shown to interfere with steroid hormone biosynthesis (steroidogenesis). [2][8][27][28] This can occur through the disruption of key enzymes and regulatory proteins involved in the conversion of cholesterol to steroid hormones. The potential for DCHP to affect steroidogenesis is a significant area of toxicological research.[29][30]

Experimental Workflows In Vitro PXR Activation Assay

A common method to assess the activation of PXR by a compound like DCHP is a cell-based reporter gene assay.[22][23]





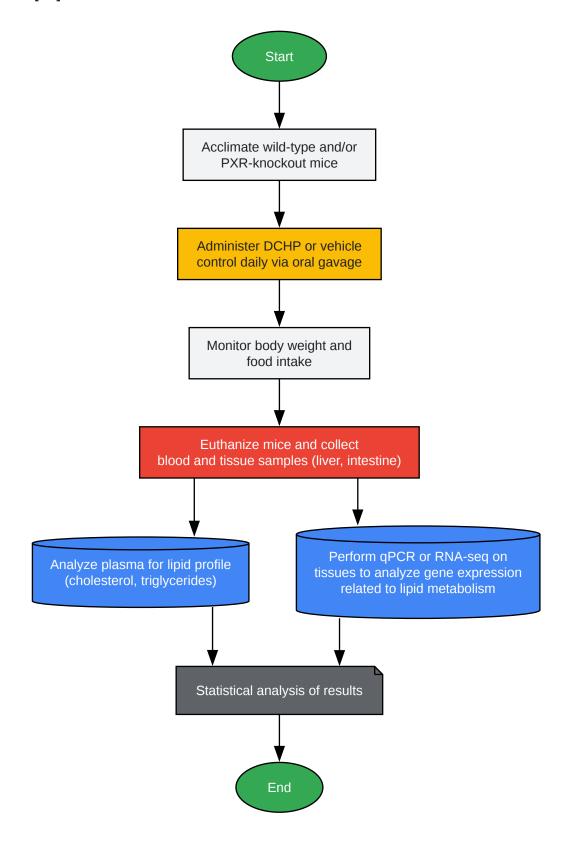
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Workflow for a PXR activation reporter gene assay.

In Vivo Study of DCHP Effects on Lipid Metabolism



Animal models, such as mice, are used to investigate the in vivo effects of DCHP on lipid metabolism.[19]





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Experimental workflow for an in vivo study of DCHP's effects on lipid metabolism.

Conclusion

Dicyclohexyl phthalate possesses a unique set of physicochemical properties that have led to its widespread use as a plasticizer. Understanding these properties, through standardized experimental protocols, is crucial for predicting its environmental fate and behavior. Furthermore, its interactions with key biological signaling pathways, such as PXR, highlight its potential to influence drug metabolism and lipid homeostasis. For researchers and professionals in drug development, a thorough understanding of DCHP's characteristics is essential for assessing potential toxicological risks and for the development of safer alternatives. Further research is warranted to fully elucidate the complex mechanisms underlying its biological effects.

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